molecular formula C8H7NO B076525 5-Methylbenzoxazole CAS No. 10531-78-9

5-Methylbenzoxazole

Cat. No. B076525
CAS RN: 10531-78-9
M. Wt: 133.15 g/mol
InChI Key: UBIAVBGIRDRQLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-methylbenzoxazole involves various chemical strategies, including the use of 1,3-dipolar cycloaddition reactions and palladium-catalyzed reactions. For example, 3-substituted 5-(tributylstannyl)isoxazoles, which share a structural similarity with 5-methylbenzoxazole, have been synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane. Such methods yield products like 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone in satisfactory yields, showcasing the versatility of palladium-catalyzed reactions in modifying the isoxazole ring, which is structurally and chemically related to benzoxazoles (Sakamoto et al., 1991).

Molecular Structure Analysis

The molecular structure of 5-methylbenzoxazole and its derivatives is characterized by the presence of a benzoxazole core with a methyl group at the 5-position. This structure can be further modified or reacted with various substrates to explore different chemical properties and reactions. The analysis of these structures often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule, as demonstrated in the synthesis and structural analysis of related compounds (Çelik et al., 2007).

Chemical Reactions and Properties

Compounds similar to 5-methylbenzoxazole participate in a variety of chemical reactions, including cycloaddition, palladium-catalyzed cross-coupling, and hydrogenation. These reactions not only demonstrate the reactivity of the benzoxazole ring system but also allow for the synthesis of complex heterocyclic compounds. For instance, the palladium-catalyzed cross-coupling reaction of stannylisoxazole with 2-bromonitrobenzene, followed by catalytic hydrogenation, can result in the formation of quinolinone derivatives (Sakamoto et al., 1991).

Scientific Research Applications

  • Thermochemical Studies : 5-Methylbenzoxazole derivatives have been studied for their thermochemical properties. For example, the thermochemical study of 5-fluoro-2-methylbenzoxazole (FMBO) involved evaluating its energetic properties in both condensed and gaseous states (Silva, Gonçalves, & Silva, 2018).

  • Antitumor Activity : Certain derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, have shown potential as antitumor agents. These compounds have been studied for their DNA-damaging effects on tumor cells, potentially offering new avenues for cancer treatment (Leong et al., 2004).

  • Pharmaceutical Analysis : Methyl-5-benzoyl-2-benzimidazole carbamate, a related compound, has been analyzed in pharmaceutical forms using high-performance liquid chromatography, demonstrating the importance of these compounds in pharmaceutical quality control (Al-Kurdi et al., 1999).

  • Antibacterial and Antimalarial Applications : Compounds based on 2-methylbenzothiazole have been investigated for their effectiveness against Mycobacterium tuberculosis, offering potential as anti-tuberculosis and antimalarial drugs (Huang et al., 2009).

  • Agricultural Applications : Derivatives like 2-methyl-5-nitrobenzoxazole have been studied for their impact on the growth and development of agricultural plants, indicating their potential use as growth regulators in agriculture (Mukhtorov et al., 2019).

  • Neuroprotective Effects : Methyl 3,4-dihydroxybenzoate, related to 5-Methylbenzoxazole, has been studied for its neuroprotective effects against oxidative stress-induced apoptosis in neuroblastoma cells, indicating potential therapeutic applications in neurodegenerative diseases (Cai et al., 2016).

  • Environmental Contaminants : The environmental impact and lifecycle of 4(5)-Methylbenzotriazole, a related compound, has been reviewed, highlighting the need for understanding its long-term environmental effects (Dummer, 2014).

Safety And Hazards

5-Methylbenzoxazole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Benzoxazole derivatives, including 5-Methylbenzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the wide range of biological activities of these compounds .

properties

IUPAC Name

5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIAVBGIRDRQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369305
Record name 5-Methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzoxazole

CAS RN

10531-78-9
Record name 5-Methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylbenzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,3-benzoxazole
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Synthesis routes and methods

Procedure details

Combine 2-amino-4-methyl-phenol (1.0 g, 8.12 mmol), [(dimethylaminomethylene-aminomethylene)dimethylammonium chloride (Gold's reagent) (1.6 g, 9.91 mmol), anhydrous 1,4-dioxane (25 mL) and reflux for 17 h. Cool the reaction mixture to ambient temperature, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to obtain the desired intermediate as a yellow oil (0.7 g, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
A Olszanowski, E Krzyzanowska - Hydrometallurgy, 1994 - Elsevier
… The synthesis of standard samples of 2-phenyl-5-methylbenzoxazole and 3-phenyl-5-… -5-methylbenzisoxazole and 2-phenyl-5-methylbenzoxazole, respectively. The conversion of (Z)-…
Number of citations: 27 www.sciencedirect.com
E Krzyżanowska, A Olszanowski - Hydrometallurgy, 1995 - Elsevier
… of 3-phenyl-Smethylbenzisoxazole are formed at the beginning of photo-degradation, but the compound is unstable and its further degradation leads to 2-phenyl-5-methylbenzoxazole. …
Number of citations: 21 www.sciencedirect.com
M Wang - Se pu= Chinese Journal of Chromatography, 2013 - europepmc.org
… 5-methylbenzoxazole ortho-, meta-, para-isomers and 2-(chlorophenyl)-5-methylbenzoxazole … coupling reaction between the 5-methylbenzoxazole and fluorobenzene or chlorobenzene …
Number of citations: 4 europepmc.org
S Sekar, KA Kumar, VG Sree… - … Journal of Energy …, 2022 - Wiley Online Library
… Here, we have introduced commercially available and chemically stable interfacial materials, 5-methylbenzoxazole (E1), 2-(4-biphenyl)-5-phenyloxazole (E2), and 4-bis(5-phenyl-2-…
Number of citations: 1 onlinelibrary.wiley.com
ZS Jia, HM Liu, Y Zheng, WQ Zhang - Acta Crystallographica Section …, 2003 - scripts.iucr.org
… In the present work, trans-2-[2-(4-methoxyphenyl)ethenyl]-5-methylbenzoxazole (MeBOEP-OMe) has been synthesized and its complex with Co II , (I [link] ), is reported here. The …
Number of citations: 1 scripts.iucr.org
S Mo, S Wang, G Zhang, X Shao, Q Li, X Yang - 2017 - pdf.hanspub.org
Synthesis and Antitumor Activities of 2-(1-Substitute-1H-[1,2,3]-Triazol-4- Methylthio)-5-Methylbenzoxazole 2-(l-取代-1H-[1,2, … Synthesis and Antitumor Activities of 2-(1-Substitute-1H-[1,2,3]-Triazol-4Methylthio)-5-Methylbenzoxazole …
Number of citations: 2 pdf.hanspub.org
G Wu, J Zhou, M Zhang, P Hu, W Su - Chemical Communications, 2012 - pubs.rsc.org
… The competition experiments between 5-methylbenzoxazole and 2-deuterated 5-methylbenzoxazole with benzene show a KIE of 1.07, suggesting that the cleavage of the C–H bond in …
Number of citations: 84 pubs.rsc.org
SC Chen, N Li, F Tian, NN Chai, MY He, Q Chen - Molecular Catalysis, 2018 - Elsevier
… 5-Methylbenzoxazole is a privileged structural motif often found in many important organic compounds [48]. The direct functionalization of 5-methylbenzoxazole to … 5-methylbenzoxazole …
Number of citations: 23 www.sciencedirect.com
D Boyarskaya, M Avdontceva… - … Section C: Structural …, 2015 - scripts.iucr.org
… A 50 ml Schlenk tube equipped with a magnetic stirrer bar and charged with 5-methylbenzoxazole (1.00 g, 7.51 mmol) and tetrahydrofuran (THF; 18 ml) was cooled to 195 K for 5 min …
Number of citations: 4 scripts.iucr.org
P Kathirgamanathan, V Arkley… - … Symposium Digest of …, 2010 - Wiley Online Library
… This paper reports our discovery of unique and novel lithium complex with ligand 2-(2hydroxylphenyl)-5-methylbenzoxazole which behaves like an electron transporter rather than an …
Number of citations: 5 sid.onlinelibrary.wiley.com

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